molecular formula C19H18ClN3O2 B2569534 3-((4-chlorobenzyl)amino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one CAS No. 899726-47-7

3-((4-chlorobenzyl)amino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one

Cat. No. B2569534
CAS RN: 899726-47-7
M. Wt: 355.82
InChI Key: WMHVSAJDIDOUQZ-UHFFFAOYSA-N
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Description

3-((4-chlorobenzyl)amino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone class of compounds. This compound has been the focus of many scientific studies due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Functionality : The structural analogue of the compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, has been synthesized and exhibited significant antimicrobial activities. This suggests potential antimicrobial applications for the compound (Okasha et al., 2022).

Corrosion Inhibition

  • Corrosion Mitigation : Pyran derivatives, which are structurally similar to the compound, have been studied for their effectiveness in corrosion mitigation. These derivatives have shown high inhibition efficiency, indicating that the compound might have applications in corrosion protection (Saranya et al., 2020).

Chemical Synthesis

  • Molecular Docking and Synthesis : The compound's analogue, featuring a chlorobenzyl group, was synthesized and subjected to molecular docking analysis, suggesting its potential in chemical synthesis and design (Paul et al., 2020).

Optical Properties

  • Structural and Optical Properties : Related pyran derivatives have been studied for their structural and optical properties, indicating potential applications of the compound in materials science, particularly in the development of thin films with specific optical characteristics (Zeyada et al., 2016).

Biological Systems

  • Biological Activity : Some isomers of similar compounds have been found to be active in various biological systems, suggesting possible biological or pharmacological applications of the compound (Temple & Rener, 1992).

properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-1-(2-ethoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-2-25-17-6-4-3-5-16(17)23-12-11-21-18(19(23)24)22-13-14-7-9-15(20)10-8-14/h3-12H,2,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHVSAJDIDOUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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